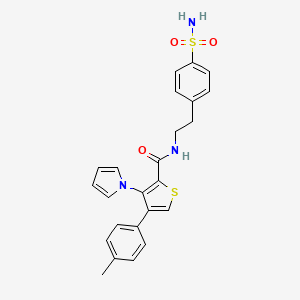
1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, also known as ETP-46321, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is not fully understood, but it is believed to involve the inhibition of the proteasome, a complex of proteins that is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may prevent the degradation of tumor suppressor proteins and other proteins that are important for cell survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the reduction of inflammation. 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has also been found to have neuroprotective effects, with studies demonstrating its ability to protect against neuronal damage in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it may reduce the side effects associated with traditional chemotherapy. However, one limitation of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is its low solubility, which may make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine. One area of interest is the development of more efficient synthesis methods for 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, which may improve its availability for research and clinical use. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, and to determine its potential therapeutic applications in the treatment of various diseases. Finally, the development of more soluble forms of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may improve its efficacy and usability in vivo.
Méthodes De Synthèse
The synthesis of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves the reaction of 4-ethoxyphenylsulfonyl chloride with 1-(2-azidoethyl)-4-piperidinone, followed by the reduction of the resulting azide with sodium borohydride. This results in the formation of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In particular, 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-2-22-14-3-5-15(6-4-14)23(20,21)18-11-7-13(8-12-18)19-16-9-10-17-19/h3-6,9-10,13H,2,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMGCKOAJWEDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2870412.png)
![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2870418.png)
![(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870420.png)


![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2870426.png)

![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870429.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2870431.png)
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2870433.png)
